2-(Hydroxymethyl)-4-methylmorpholin-3-one
Overview
Description
2-(Hydroxymethyl)-4-methylmorpholin-3-one is a chemical compound that belongs to the class of morpholine derivatives. This compound is characterized by the presence of a hydroxymethyl group and a methyl group attached to the morpholine ring. Morpholine derivatives are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Mechanism of Action
Target of Action
The primary target of 2-(Hydroxymethyl)-4-methylmorpholin-3-one is the enzyme Serine Hydroxymethyltransferase 2 (SHMT2) . SHMT2 is a key enzyme in serine metabolism, catalyzing the reversible transition from serine to glycine . This process promotes the production of one-carbon units that are indispensable for cell growth and regulation of the redox and epigenetic states of cells .
Mode of Action
For instance, it could potentially inhibit the enzyme, thereby disrupting the normal metabolic processes that rely on the conversion of serine to glycine .
Biochemical Pathways
The interaction of this compound with SHMT2 affects the serine metabolic pathway . This pathway is crucial for cell proliferation and the regulation of the redox and epigenetic states of cells . Disruption of this pathway could have downstream effects on various cellular processes, including cell growth and division.
Result of Action
The molecular and cellular effects of this compound’s action are likely tied to its impact on the serine metabolic pathway. By potentially inhibiting SHMT2, this compound could disrupt normal cellular processes, including cell growth and division . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hydroxymethyl)-4-methylmorpholin-3-one can be achieved through several synthetic routes. One common method involves the reaction of 4-methylmorpholine with formaldehyde under basic conditions to introduce the hydroxymethyl group. The reaction typically proceeds as follows:
Starting Materials: 4-methylmorpholine and formaldehyde.
Reaction Conditions: The reaction is carried out in an aqueous medium with a basic catalyst, such as sodium hydroxide.
Procedure: The 4-methylmorpholine is mixed with formaldehyde in the presence of the base, and the mixture is stirred at room temperature for several hours. The product is then isolated by extraction and purification techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(Hydroxymethyl)-4-methylmorpholin-3-one undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under mild conditions.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include carboxylic acid derivatives, alcohols, and substituted morpholine derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(Hydroxymethyl)-4-methylmorpholin-3-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
4-Methylmorpholine: Lacks the hydroxymethyl group, resulting in different chemical and biological properties.
2-(Hydroxymethyl)morpholine: Similar structure but without the methyl group, leading to variations in reactivity and applications.
4-Hydroxymethylmorpholine: Another related compound with distinct functional groups and properties.
Uniqueness
2-(Hydroxymethyl)-4-methylmorpholin-3-one is unique due to the presence of both the hydroxymethyl and methyl groups, which confer specific chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
2-(hydroxymethyl)-4-methylmorpholin-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3/c1-7-2-3-10-5(4-8)6(7)9/h5,8H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIZJWZGHMQUTEK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCOC(C1=O)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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